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Abstract

This technical guide provides a comprehensive overview of 3-(sec-Butoxy)benzoic acid, a
substituted aromatic carboxylic acid. While specific experimental data for this compound is not
extensively available in public literature, this guide synthesizes foundational chemical
principles, data from commercial suppliers, and analytical information from analogous
compounds to offer a detailed profile. The document covers nomenclature, physicochemical
properties, a proposed synthetic route based on established organic chemistry reactions,
predicted spectroscopic characteristics, and potential applications in research and
development. It also addresses safety and handling considerations. This guide is intended to
serve as a valuable resource for scientists interested in the synthesis, characterization, and
potential utility of 3-(sec-Butoxy)benzoic acid and related alkoxybenzoic acid derivatives.

Chemical Identity and Nomenclature

3-(sec-Butoxy)benzoic acid is an organic compound featuring a benzoic acid core substituted
at the meta-position with a sec-butoxy group.
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o |[UPAC Name: 3-(sec-Butoxy)benzoic acid

« CAS Number: 637728-10-0[1][2]

e Molecular Formula: C11H1403[1][2]

e Molecular Weight: 194.23 g/mol [1][2]

e Canonical SMILES: CCC(C)Oclcccc(C(=0)0)cl[2]
e InChlKey: IAQNJTPPIHLAJV-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of 3-(sec-Butoxy)benzoic acid are crucial for its handling,
reactivity, and potential applications. The data presented here is a combination of information
from chemical suppliers and predicted values.

Property Value Source
Boiling Point 324.1 + 15.0 °C at 760 mmHg [2]
Density 1.1+0.1 g/cm3 [2]
Flash Point 124.2 +13.9°C [2]
LogP 3.43 [2]
Vapor Pressure 0.0 £ 0.7 mmHg at 25°C [2]
Refractive Index 1.523 [2]

Sealed in a dry environment at
Storage 2-8°C is recommended for

long-term stability.[1]

Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis protocol for 3-(sec-Butoxy)benzoic acid is not readily
available, its structure strongly suggests a synthesis via the Williamson ether synthesis. This
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well-established and versatile method involves the reaction of an alkoxide with an alkyl halide.

[3]14]

Proposed Synthetic Pathway: Williamson Ether
Synthesis

The most logical approach to synthesize 3-(sec-Butoxy)benzoic acid is the reaction of a 3-
hydroxybenzoate ester with a sec-butyl halide, followed by hydrolysis of the ester.

Reaction Scheme:

(Methyl 3—hydroxybenzoate)

2- Bromobutane

Williamson Ether Synthesis

Methyl 3-(sec| butoxy)benzoate
Ester Hydroly5|s

3 (sec Butoxy)benzoic acid
1. NaOH, HzO/MeOH
2 HsO*

Click to download full resolution via product page
Caption: Proposed two-step synthesis of 3-(sec-Butoxy)benzoic acid.
Causality Behind Experimental Choices:

» Protection of the Carboxylic Acid: The synthesis commences with an ester of 3-
hydroxybenzoic acid (e.g., the methyl ester) rather than the free acid. This is a critical
strategic decision because the acidic proton of the carboxylic acid would interfere with the
basic conditions required for the Williamson ether synthesis. The base would deprotonate
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the carboxylic acid in preference to the phenolic hydroxyl group, preventing the formation of
the desired phenoxide nucleophile.

Choice of Base and Solvent: A moderately strong base such as potassium carbonate
(K2CO:3) is suitable for deprotonating the phenolic hydroxyl group to form the nucleophilic
phenoxide. A polar aprotic solvent like N,N-dimethylformamide (DMF) is an excellent choice
as it effectively dissolves the reactants and facilitates the Sn2 reaction mechanism without
solvating the nucleophile to the extent that its reactivity is diminished.

Alkylating Agent: 2-Bromobutane is a suitable sec-butyl halide for this reaction. As a
secondary halide, it is susceptible to nucleophilic substitution. However, it's important to note
that elimination reactions can be a competing side reaction with secondary halides, which
may necessitate careful control of reaction conditions (e.g., temperature) to maximize the
yield of the desired ether.

Ester Hydrolysis: Following the formation of the ether, the ester protecting group is removed
by saponification using a strong base like sodium hydroxide in a mixture of water and
methanol, followed by acidification with a strong acid (e.g., HCI) to yield the final carboxylic
acid product.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for Williamson ether synthesis and subsequent

ester hydrolysis.

Step 1: Synthesis of Methyl 3-(sec-butoxy)benzoate

To a stirred solution of methyl 3-hydroxybenzoate (1 equivalent) in anhydrous DMF in a
round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

Add 2-bromobutane (1.2 equivalents) to the suspension.

Heat the reaction mixture to 80-90°C and stir for 12-18 hours. The reaction progress can be
monitored by thin-layer chromatography (TLC).

After cooling to room temperature, pour the reaction mixture into cold water and extract with
ethyl acetate (3 x volume of the aqueous phase).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude methyl 3-(sec-butoxy)benzoate.

Step 2: Hydrolysis to 3-(sec-Butoxy)benzoic acid

Dissolve the crude methyl 3-(sec-butoxy)benzoate in a mixture of methanol and water.

Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, until
TLC indicates complete consumption of the starting material.

Cool the reaction mixture and remove the methanol under reduced pressure.

Dilute the residue with water and acidify to a pH of 2-3 with 1M HCI.

The product, 3-(sec-Butoxy)benzoic acid, should precipitate as a solid.

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

The crude product can be further purified by recrystallization from a suitable solvent system
(e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

As experimental spectra for 3-(sec-Butoxy)benzoic acid are not readily available, the following

are predicted characteristics based on the analysis of its functional groups and data from

analogous compounds.

'H NMR Spectroscopy

Aromatic Protons (4H): The four protons on the benzene ring will appear in the range of o
7.0-8.0 ppm. Due to the meta-substitution pattern, complex splitting patterns (multiplets) are
expected.

Carboxylic Acid Proton (1H): A broad singlet is expected far downfield, typically above & 10
ppm, due to the acidic nature of the proton and hydrogen bonding.

sec-Butoxy Group (9H):
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o -OCH- (1H): A multiplet (likely a sextet) in the region of d 4.3-4.7 ppm.
o -CHz- (2H): A multiplet in the region of 6 1.6-1.8 ppm.
o -CHs (terminal) (3H): A triplet around 6 0.9-1.0 ppm.

o -CHs (secondary) (3H): A doublet around & 1.2-1.3 ppm.

3C NMR Spectroscopy

e Carbonyl Carbon (-COOH): A signal in the range of d 170-175 ppm.

o Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (6 110-160
ppm). The carbon attached to the oxygen of the ether group (C3) will be the most downfield
of the ring carbons, while the carbon attached to the carboxylic acid group (C1) will also be
significantly deshielded.

e sec-Butoxy Group (4C):
o -OCH-: A signal around & 75-80 ppm.
o -CH2-: A signal around & 28-32 ppm.
o -CHs (terminal): A signal around & 9-12 ppm.

o -CHs (secondary): A signal around 6 18-22 ppm.

FTIR Spectroscopy

o O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm™1,
characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

e C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000
cm~1, while aliphatic C-H stretches from the sec-butoxy group will be just below 3000 cm~1.

e C=0 Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1710 cm~1.

e C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm~1 region.
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e C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1200-1300 cm~! region,
corresponding to the aryl-alkyl ether and the C-O single bond of the carboxylic acid.

Mass Spectrometry

e Molecular lon (M*): The molecular ion peak would be expected at m/z = 194.

» Fragmentation Patterns: Common fragmentation would involve the loss of the sec-butoxy
group, the carboxyl group, and fragmentation within the alkyl chain.

Chemical Reactivity and Potential Applications

The reactivity of 3-(sec-Butoxy)benzoic acid is primarily dictated by its two main functional
groups: the carboxylic acid and the aromatic ether.

Reactivity

o Carboxylic Acid Group: This group can undergo standard reactions such as esterification,
amide bond formation, and reduction to the corresponding alcohol.

e Aromatic Ring: The sec-butoxy group is an ortho-, para-directing activator for electrophilic
aromatic substitution. However, the carboxylic acid group is a meta-directing deactivator. The
interplay of these two groups will influence the regioselectivity of reactions like nitration,
halogenation, and Friedel-Crafts reactions.

@-(sec-Butoxy)benzoic aci@

Carboxylic Acid Reactions Electrophilic Aromatic Substitution
(Esterification, Amidation, Reduction) (Halogenation, Nitration)

Click to download full resolution via product page

Caption: Key reactive sites of 3-(sec-Butoxy)benzoic acid.

Potential Applications
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While specific applications for 3-(sec-Butoxy)benzoic acid are not well-documented, its
structural motifs are present in various biologically active molecules and advanced materials.

e Drug Discovery: Substituted benzoic acids are a common scaffold in medicinal chemistry.
The sec-butoxy group can modulate lipophilicity and metabolic stability, potentially making
this compound or its derivatives interesting candidates for screening in various therapeutic
areas. For instance, related alkoxybenzoic acids have been investigated for their potential as
antimicrobial and anti-inflammatory agents.

o Materials Science: Alkoxybenzoic acids are known to form liquid crystals. The length and
branching of the alkyl chain significantly influence the mesophase behavior and transition
temperatures. 3-(sec-Butoxy)benzoic acid could be explored as a component in liquid crystal
mixtures or as a precursor for novel liquid crystalline materials.

e Synthetic Intermediate: This compound can serve as a valuable building block for the
synthesis of more complex molecules due to its multiple functional groups that can be
selectively modified.

Safety and Handling

No specific safety data sheet (SDS) for 3-(sec-Butoxy)benzoic acid is widely available.
Therefore, it should be handled with the care afforded to a novel chemical compound. The
safety precautions for benzoic acid and its derivatives should be followed.

o General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation
of dust and contact with skin and eyes. Wear appropriate personal protective equipment
(PPE), including safety glasses, gloves, and a lab coat.

¢ Health Hazards: Based on related compounds, it may cause skin and eye irritation.
Prolonged or repeated exposure may be harmful.

o First Aid Measures:
o Skin Contact: Wash off with soap and plenty of water.

o Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a
physician.
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o Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

o Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious
person. Rinse mouth with water and consult a physician.

Conclusion

3-(sec-Butoxy)benzoic acid is a structurally interesting molecule with potential for further
investigation in both medicinal chemistry and materials science. While detailed experimental
data is currently sparse in the public domain, this technical guide provides a solid foundation
for researchers by outlining its key properties, a robust synthetic strategy, and predicted
analytical characteristics. The provided protocols and data, derived from established chemical
principles and analysis of analogous structures, offer a starting point for the synthesis and
characterization of this compound. Further experimental validation is necessary to fully
elucidate its properties and unlock its potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b2926465?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2926465?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

